molecular formula C12H19BrN2O2 B012036 5-Bromo-2,4-di-tert-butoxypyrimidine CAS No. 19752-61-5

5-Bromo-2,4-di-tert-butoxypyrimidine

Cat. No. B012036
CAS RN: 19752-61-5
M. Wt: 303.2 g/mol
InChI Key: MAWUVEDTRZARNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Bromo-2,4-di-tert-butoxypyrimidine can be synthesized through a multistep chemical process. Initially, it involves the conversion of 5-bromo-2,4-di-t-butoxypyrimidine into its pyrimidin-5-yl-lithium form, followed by coupling to 2,4:3,5-di-O-benzylideneribose. This reaction sequence yields a protected 1-pyrimidin-5-ylpentitol, which upon mild acid treatment affords 5-β-D-ribofuranosyluracil, pseudouridine, with some α-anomer and only traces of the pyranose isomers (Brown, Burdon, & Slatcher, 1968).

Molecular Structure Analysis

The structure of pyrimidine derivatives, including those related to 5-Bromo-2,4-di-tert-butoxypyrimidine, has been extensively studied using various spectroscopic techniques and computational methods. For instance, the structure of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone was determined by NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, providing insights into the molecular configuration and stability of these compounds (Martins et al., 1998).

Scientific Research Applications

  • DNA Replication Detection : Monoclonal antibodies specific for bromodeoxyuridine, a derivative of 5-Bromo-2,4-di-tert-butoxypyrimidine, can rapidly detect DNA replication in cultured cells. This offers a new tool for studying DNA replication in vitro (Gratzner, 1982).

  • Synthesis of Metal-Complexing Molecular Rods : Efficient synthesis methods have been developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which enable the preparation of metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

  • Fluorescent Labeling Technique for DNA Measurement : A novel fluorescent labeling technique for measuring bromodeoxyuridine incorporation into DNA has been presented, which is important for efficient radiosensitization and emphasizes the need for careful enzyme selection for DNA digestion (Stratford & Dennis, 1992).

  • Antibody Interactions for DNA Synthesis Monitoring : Antibodies directed against bromodeoxyuridine recognize specific epitopes on the molecule, aiding in accurate and sensitive monitoring of DNA synthesis (Miller, Heyneman, Walker, & Ulrich, 1986).

  • Synthesis of 5-Aryluracils : A study successfully synthesized 5-aryluracils using tin derivatives, addressing the allergenic issues of 2,4-dichloro-5-bromopyrimidine intermediates (Peters, Hörnfeldt, & Gronowitz, 1990).

  • Retrovirus Replication Inhibition : Compounds with the 5-methyl derivative show potent inhibitory activity against HIV-1, demonstrating applications in antiviral research (Hocková et al., 2003).

properties

IUPAC Name

5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O2/c1-11(2,3)16-9-8(13)7-14-10(15-9)17-12(4,5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWUVEDTRZARNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC(=NC=C1Br)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355988
Record name 5-bromo-2,4-di-tert-butoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-di-tert-butoxypyrimidine

CAS RN

19752-61-5
Record name 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19752-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2,4-di-tert-butoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of potassium tert-butoxide (67.5 g) in tetrahydrofuran (500 ml) was added 5-bromo-2,4-dichloropyrimidine (55 g) (J. Am. Chem. Soc., 1934, 56, 134) in tetrahydrofuran (100 ml) dropwise. After 1.5 hours water (100 ml) was added carefully and the mixture extracted with ethyl acetate. The combined organic solution was washed with water, dried (MgSO4) and evaporated under reduced pressure. Purification was by chromatography eluting with isohexane containing 1% triethylamine.
Quantity
67.5 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N Kindon, A Davis, I Dougall, J Dixon, T Johnson… - Bioorganic & Medicinal …, 2017 - Elsevier
The G protein-coupled P2Y 2 receptor, activated by ATP and UTP has been reported as a potential drug target for a wide range of important clinical conditions, such as tumor metastasis…
Number of citations: 25 www.sciencedirect.com
IN Michaelides, GW Collie, U Börjesson… - Journal of Medicinal …, 2023 - ACS Publications
Recent clinical reports have highlighted the need for wild-type (WT) and mutant dual inhibitors of c-MET kinase for the treatment of cancer. We report herein a novel chemical series of …
Number of citations: 1 pubs.acs.org
S Seidu-Larry - 2009 - archiv.ub.uni-heidelberg.de
This work is centered on the synthesis and chemical recognition of modified RNA. Phosphoramidites of m5U, Ψ, m1G, m2G and m22G were synthesized and were incorporated into …
Number of citations: 3 archiv.ub.uni-heidelberg.de
JL Rico Duque - 2018 - papyrus.bib.umontreal.ca
Starting from the commercially available and widely used (S)-4-hydroxymethyl- butyrolactone, the stereocontrolled synthesis of bicyclic 1,2-methano-1-subtituted-4-hydroxymethyl-…
Number of citations: 1 papyrus.bib.umontreal.ca
S Conroy, ND Kindon, J Glenn… - Journal of medicinal …, 2018 - ACS Publications
The human P2Y 2 receptor (hP2Y 2 R) is a G-protein-coupled receptor that shows promise as a therapeutic target for many important conditions, including for antimetastatic cancer and …
Number of citations: 23 pubs.acs.org
I Sappy - 2019 - rave.ohiolink.edu
Pseudouridine (Ψ), the 5-ribosyl isomer of uridine (U) is the most abundant nucleic acid modification found in all domains of life and all types of RNA. Studies have shown that, urinary …
Number of citations: 2 rave.ohiolink.edu
MSCS Seidu-Larry - academia.edu
I would like to thank PD Dr. Mark Helm who gave me the opportunity to undertake my PhD thesis in his group and for being a dedicated and patient supervisor whom I could consult for …
Number of citations: 0 www.academia.edu
ER van Rijssel, P van Delft, DV van Marle… - The Journal of …, 2015 - ACS Publications
The Lewis acid mediated reduction of ribose-, arabinose-, xylose-, and lyxose-derived methyl and phenyl ketofuranoses with triethylsilane as nucleophile was found to proceed with …
Number of citations: 31 pubs.acs.org
T Kálai, J Jekő, K Hideg - Tetrahedron letters, 2004 - Elsevier
A paramagnetic boronic acid was synthesized by lithiation of 1-acetoxy-3-bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole followed by treatment with trimethyl borate. This …
Number of citations: 20 www.sciencedirect.com
B Nawrot, A Malkiewicz - Nucleosides & nucleotides, 1989 - Taylor & Francis
The diastereoisomers 2a, 2b and their 2-thio analogues 4a and 4b were obtained by three-step transformation of uridine and 2-thiouridine, respectively. The absolute configuration at C-…
Number of citations: 9 www.tandfonline.com

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